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molecular formula C15H16OS B8361717 1-(4-Phenyl-5-propyl-thiophen-2-yl)-ethanone

1-(4-Phenyl-5-propyl-thiophen-2-yl)-ethanone

Cat. No. B8361717
M. Wt: 244.4 g/mol
InChI Key: NYGLURYLBLIIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951794B2

Procedure details

At 2° C. methylmagnesium bromide (1 mL, 1.7 M in THF) is added to a solution of 4-phenyl-5-propyl-thiophene-2-carboxylic acid methoxy-methyl-amide (900 mg, 3.11 mmol). The mixture stirred for 1 h before another portion (0.2 mL) of the Grignard reagent is added. Stirring is continued for 2 h. The mixture is diluted with water, extracted with EA and the organic extracts are dried over MgSO4 and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 5:4 to give 1-(4-phenyl-5-propyl-thiophen-2-yl)-ethanone (456 mg) as a yellow oil; LC-MS: tR=1.06 min, [M+1]+=245.14, 1H NMR (CDCl3): δ 7.59 (s, 1H), 7.47-7.32 (m, 5H), 2.87-2.81 (m, 2H), 2.54 (s, 3H), 1.76-1.63 (m, 2H), 0.95 (t, J=/.6 Hz, 3H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-phenyl-5-propyl-thiophene-2-carboxylic acid methoxy-methyl-amide
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.CON(C)[C:7]([C:9]1[S:10][C:11]([CH2:20][CH2:21][CH3:22])=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1)=[O:8]>O>[C:14]1([C:12]2[CH:13]=[C:9]([C:7](=[O:8])[CH3:1])[S:10][C:11]=2[CH2:20][CH2:21][CH3:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C[Mg]Br
Name
4-phenyl-5-propyl-thiophene-2-carboxylic acid methoxy-methyl-amide
Quantity
900 mg
Type
reactant
Smiles
CON(C(=O)C=1SC(=C(C1)C1=CC=CC=C1)CCC)C
Step Two
Name
Grignard reagent
Quantity
0.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 5:4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(SC1CCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 456 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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